

Application Notes and Protocols: Interleukin-12 ELISA Kit for Cell Culture Supernatant

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Compound of Interest

Compound Name: *Interleukin-12*

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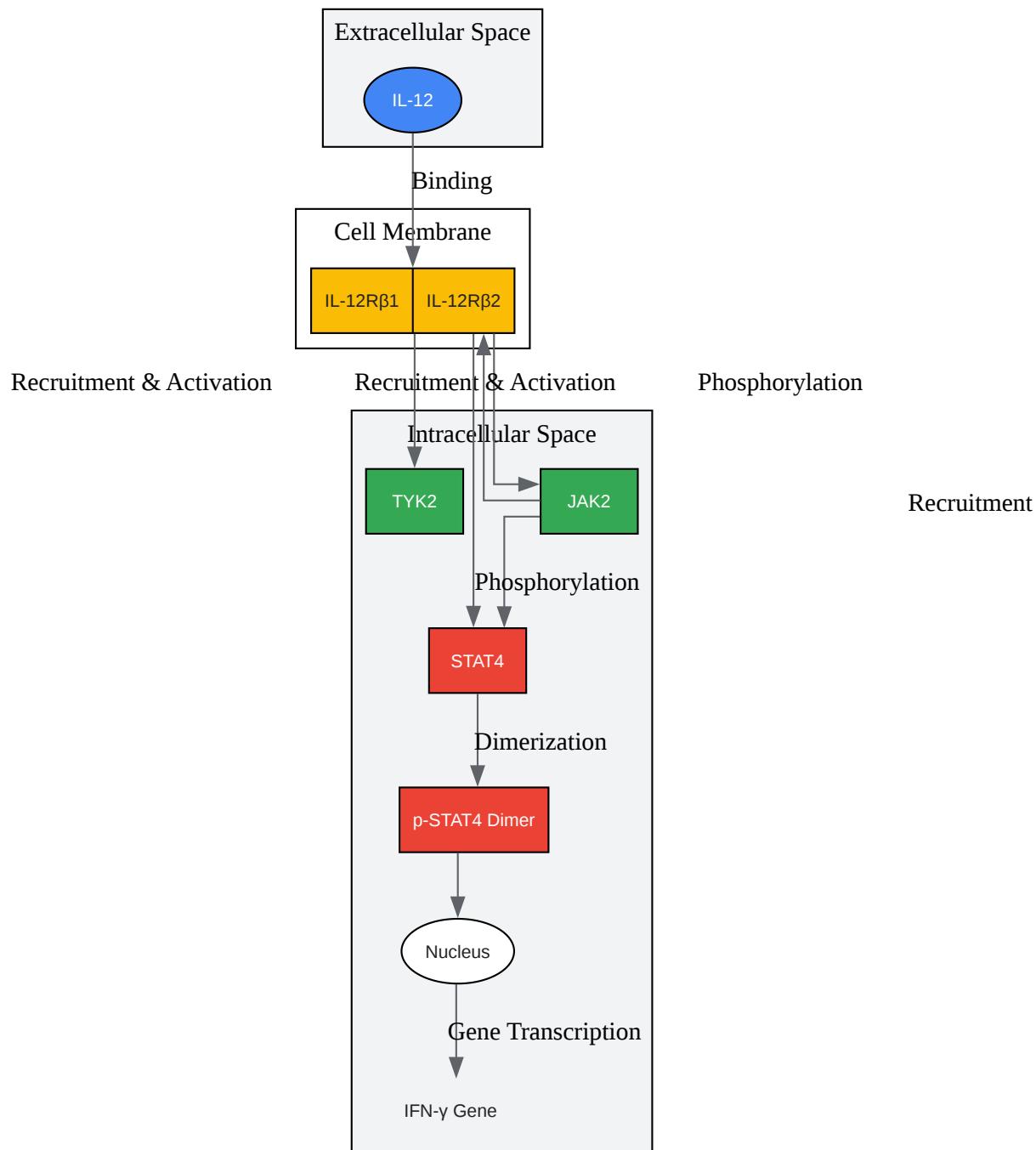
Introduction

Interleukin-12 (IL-12) is a critical cytokine in the initiation of cellular immune responses, primarily through its role in promoting the development of T helper 1 (Th1) cells and the production of interferon-gamma (IFN- γ).^{[1][2]} Composed of two subunits, p35 and p40, this heterodimeric cytokine is mainly produced by antigen-presenting cells (APCs) such as macrophages, dendritic cells, and B cells.^{[1][3]} The quantification of IL-12 in cell culture supernatants is essential for understanding immune responses, evaluating the efficacy of immunomodulatory drugs, and monitoring the progress of cell-based therapies. This document provides detailed application notes and protocols for the use of an **Interleukin-12** ELISA (Enzyme-Linked Immunosorbent Assay) kit for the accurate measurement of IL-12 in cell culture supernatant samples.

IL-12 Signaling Pathway

IL-12 exerts its biological effects by binding to its high-affinity receptor complex, which is composed of two subunits: IL-12R β 1 and IL-12R β 2.^[2] This binding event triggers a signaling cascade that is primarily mediated by the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway.^[2] Upon ligand binding, the receptor-associated kinases, Tyrosine Kinase 2 (TYK2) and JAK2, are activated.^[2] These kinases then phosphorylate specific tyrosine residues on the intracellular domain of the IL-12R β 2 subunit, creating docking sites for the transcription factor STAT4.^[2] Recruited STAT4 is subsequently phosphorylated,

leading to its dimerization and translocation to the nucleus, where it binds to specific DNA sequences to induce the transcription of target genes, most notably IFN- γ .[2]



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Figure 1: IL-12 Signaling Pathway. This diagram illustrates the binding of IL-12 to its receptor, leading to the activation of the JAK-STAT pathway and subsequent transcription of the IFN- γ gene.

Data Presentation

The following tables summarize expected IL-12 concentrations in cell culture supernatants from various cell types under different stimulation conditions. These values are intended to serve as a reference; actual results may vary depending on the specific experimental conditions, cell donors, and ELISA kit used.

Table 1: IL-12 p70 Production by Human Peripheral Blood Mononuclear Cells (PBMCs)

Cell Type	Stimulation	Incubation Time	IL-12 p70 Concentration (pg/mL)
Human PBMCs	Unstimulated	18 hours	Not Detected
Human PBMCs	SAC (0.0075%)	18 hours	33
Neonatal PBMCs	LPS (10 ng/mL)	24 hours	64.1 \pm 22.9
5-year-old child PBMCs	LPS (10 ng/mL)	24 hours	311.9 \pm 58.4
12-year-old child PBMCs	LPS (10 ng/mL)	24 hours	778.7 \pm 123.5

Data adapted from R&D Systems and a study on IL-12 production throughout childhood.[4]

Table 2: IL-12 p70 Production by Other Cell Lines

Cell Line	Stimulation	Incubation Time	IL-12 p70 Concentration (pg/mL)
NC-37 Burkitt's lymphoma B cells	Unstimulated	3 days	Not Detected
NC-37 Burkitt's lymphoma B cells	PMA (10 ng/mL) + Calcium Ionophore (25 ng/mL)	3 days	8.3

Data adapted from R&D Systems.

Experimental Protocols

This section provides a generalized, detailed protocol for a sandwich ELISA to quantify IL-12 in cell culture supernatants. It is crucial to consult the specific manual provided with your ELISA kit, as incubation times, reagent volumes, and concentrations may vary.

Sample Preparation

- Collect cell culture supernatant by centrifugation at 1000 x g for 20 minutes at 2-8°C to remove any cells and debris.[5][6]
- Aliquot the cleared supernatant and store at -20°C or -80°C if not to be used immediately. Avoid repeated freeze-thaw cycles.[6]
- Before use, thaw samples at room temperature.[7]
- If high concentrations of IL-12 are expected, it may be necessary to dilute the samples in the same cell culture medium used for the standards.[8]

ELISA Procedure

The following diagram outlines the major steps in the IL-12 ELISA workflow.

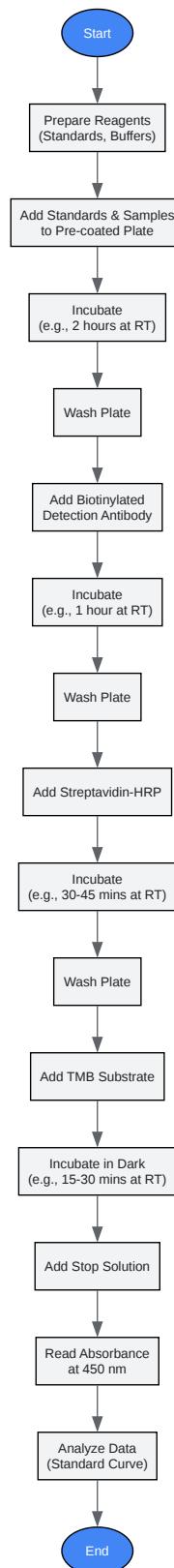
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Figure 2: IL-12 ELISA Experimental Workflow. This flowchart details the sequential steps of a typical sandwich ELISA procedure for IL-12 quantification.

Detailed Steps:

- Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibody, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.[7]
- Add Standards and Samples: Add 100 μ L of each standard and sample in duplicate to the appropriate wells of the microplate pre-coated with anti-human IL-12 antibody.
- First Incubation: Cover the plate with a sealer and incubate for 1.5 to 2.5 hours at room temperature or as specified in the kit manual.[9]
- Washing: Aspirate the liquid from each well and wash the plate three to five times with wash buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.
- Add Detection Antibody: Add 100 μ L of the biotinylated anti-human IL-12 detection antibody to each well.
- Second Incubation: Cover the plate and incubate for 1 hour at room temperature.[9]
- Washing: Repeat the washing step as described in step 4.
- Add Enzyme Conjugate: Add 100 μ L of Streptavidin-HRP (Horseradish Peroxidase) to each well.
- Third Incubation: Cover the plate and incubate for 30 to 45 minutes at room temperature.[9]
- Washing: Repeat the washing step as described in step 4, but with five washes.
- Add Substrate: Add 100 μ L of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
- Fourth Incubation: Incubate the plate in the dark at room temperature for 15 to 30 minutes. Monitor the color development.

- Stop Reaction: Add 50 μ L of stop solution to each well. The color in the wells should change from blue to yellow.
- Read Plate: Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to also take a reading at 550 nm or 570 nm for wavelength correction.[2][10]
- Data Analysis: Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. Use a four-parameter logistic (4-PL) curve fit for best results. Determine the IL-12 concentration in the samples by interpolating their mean absorbance values from the standard curve. Multiply by the dilution factor if samples were diluted.

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